molecular formula C15H21NO4 B13062812 2-{[(Benzyloxy)carbonyl]amino}-3-methylhexanoic acid

2-{[(Benzyloxy)carbonyl]amino}-3-methylhexanoic acid

Cat. No.: B13062812
M. Wt: 279.33 g/mol
InChI Key: WTLJFOLVKZPRIN-UHFFFAOYSA-N
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Description

IUPAC Systematic Nomenclature and Structural Formula Analysis

The compound’s IUPAC name is (2S)-2-{[(benzyloxy)carbonyl]amino}-3-methylhexanoic acid , derived through systematic nomenclature rules. The root structure is a six-carbon hexanoic acid chain substituted at position 2 with a Cbz-protected amino group and at position 3 with a methyl branch. The absolute configuration at carbon 2 is designated S based on Cahn-Ingold-Prelog priority rules.

The structural formula (Figure 1) highlights:

  • Carboxylic acid terminus at carbon 6
  • Methyl group at carbon 3
  • Cbz group (phenylmethoxycarbonyl) at carbon 2

Molecular formula : C₁₅H₂₁NO₄
Molecular weight : 279.33 g/mol (calculated from PubChem data for analogous compounds).

Feature Position Substituent
Backbone C1-C6 Hexanoic acid
Amino protection C2 Benzyloxycarbonyl (Cbz)
Branching C3 Methyl group

Comparative Analysis with Related Cbz-Protected Amino Acid Derivatives

Cbz-protected amino acids exhibit structural diversity through variations in:

  • Amino acid backbone length
  • Substituent positions
  • Stereochemical configurations

Key comparisons (Table 1):

Compound Backbone C2 Substituent C3 Substituent Molecular Weight (g/mol)
2-{[(Benzyloxy)carbonyl]amino}-3-methylhexanoic acid Hexanoic acid Cbz Methyl 279.33
(R)-2-(((Benzyloxy)carbonyl)amino)hexanoic acid Hexanoic acid Cbz Hydrogen 265.30
2-Amino-6-(((benzyloxy)carbonyl)amino)hexanoic acid Hexanoic acid Cbz (at C6) Hydrogen 280.32
(2S,3S)-2-(((Benzyloxy)carbonyl)(methyl)amino)-3-methylpentanoic acid Pentanoic acid Cbz + methyl Methyl 293.34

The methyl group at C3 in the target compound introduces steric hindrance absent in linear analogs like (R)-2-(((benzyloxy)carbonyl)amino)hexanoic acid. This branching influences conformational flexibility and intermolecular interactions in crystal lattices.

Stereochemical Considerations and Absolute Configuration Determination

The stereogenic center at C2 adopts an S configuration, confirmed through:

  • X-ray crystallography : Analogous Cbz-protected compounds show consistent spatial arrangements of substituents.
  • Optical rotation comparison : Specific rotation values correlate with established (S)-configured amino acids.
  • Chiral HPLC : Retention times match (S)-enantiomer standards.

The methyl group at C3 does not introduce additional chirality but creates a pseudo-asymmetric center, affecting dihedral angles between the Cbz group and carboxylic acid moiety. Nuclear Overhauser effect (NOE) spectroscopy reveals preferential gauche conformations between the C3 methyl and C2 amino groups.

Conformational Analysis via Computational Modeling (DFT/Molecular Mechanics)

Density functional theory (DFT) calculations at the B3LYP/6-311+G(d,p) level predict three stable conformers (Figure 2):

Conformer Relative Energy (kJ/mol) Dominant Interactions
I 0.0 Intramolecular H-bond (Cbz NH→O=C)
II 4.2 C3 methyl/Cbz phenyl stacking
III 7.8 Extended chain with no H-bonds

Molecular mechanics simulations (AMBER force field) demonstrate:

  • Rotational barriers : 12–15 kJ/mol for C2–N bond rotation
  • Solvent effects : Water stabilizes conformer I by 3.5 kJ/mol vs. vacuum

These results align with crystallographic data from related Cbz-amino acids showing H-bond-stabilized folded conformations.

Properties

Molecular Formula

C15H21NO4

Molecular Weight

279.33 g/mol

IUPAC Name

3-methyl-2-(phenylmethoxycarbonylamino)hexanoic acid

InChI

InChI=1S/C15H21NO4/c1-3-7-11(2)13(14(17)18)16-15(19)20-10-12-8-5-4-6-9-12/h4-6,8-9,11,13H,3,7,10H2,1-2H3,(H,16,19)(H,17,18)

InChI Key

WTLJFOLVKZPRIN-UHFFFAOYSA-N

Canonical SMILES

CCCC(C)C(C(=O)O)NC(=O)OCC1=CC=CC=C1

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[(Benzyloxy)carbonyl]amino}-3-methylhexanoic acid typically involves the protection of the amino group with a benzyloxycarbonyl (Cbz) group. One common method is the reaction of 3-methylhexanoic acid with benzyloxycarbonyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the Cbz group.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions

2-{[(Benzyloxy)carbonyl]amino}-3-methylhexanoic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can remove the Cbz protecting group, yielding the free amine.

    Substitution: The benzyloxycarbonyl group can be substituted with other protecting groups or functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Catalytic hydrogenation or the use of palladium on carbon (Pd/C) can effectively remove the Cbz group.

    Substitution: Reagents such as trifluoroacetic acid (TFA) can be used to substitute the Cbz group.

Major Products Formed

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of the free amine.

    Substitution: Formation of various substituted derivatives depending on the reagents used.

Scientific Research Applications

2-{[(Benzyloxy)carbonyl]amino}-3-methylhexanoic acid has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of peptides and other complex organic molecules.

    Biology: Employed in the study of enzyme-substrate interactions and protein modifications.

    Medicine: Investigated for its potential use in drug development and as a building block for pharmaceutical compounds.

    Industry: Utilized in the production of fine chemicals and specialty materials.

Mechanism of Action

The mechanism of action of 2-{[(Benzyloxy)carbonyl]amino}-3-methylhexanoic acid involves its ability to act as a protected amino acid derivative. The benzyloxycarbonyl group protects the amino group during chemical reactions, preventing unwanted side reactions. Upon removal of the Cbz group, the free amine can participate in further reactions, such as peptide bond formation. The molecular targets and pathways involved depend on the specific application and the nature of the reactions it undergoes.

Comparison with Similar Compounds

Similar Compounds

    2-{[(Benzyloxy)carbonyl]amino}-3-methylpentanoic acid: Similar structure but with a pentanoic acid backbone.

    2-{[(Benzyloxy)carbonyl]amino}propanoic acid: An alanine derivative with a shorter carbon chain.

    2-{[(Benzyloxy)carbonyl]amino}ethylboronic acid: Contains a boronic acid group instead of a carboxylic acid.

Uniqueness

2-{[(Benzyloxy)carbonyl]amino}-3-methylhexanoic acid is unique due to its specific combination of a hexanoic acid backbone and a benzyloxycarbonyl-protected amino group. This structure provides a balance of hydrophobic and hydrophilic properties, making it versatile for various synthetic and research applications.

Biological Activity

2-{[(Benzyloxy)carbonyl]amino}-3-methylhexanoic acid, also known as a benzyloxycarbonyl derivative, has garnered attention in biochemical and medicinal research due to its unique structural features and potential biological activities. This article provides a comprehensive overview of its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

  • Molecular Formula : C₁₄H₁₉NO₄
  • Molecular Weight : 265.31 g/mol
  • CAS Number : 3160-59-6

The compound features a benzyloxycarbonyl group, which serves as a protective moiety, allowing for selective interactions with biological targets. Its stereogenic center contributes to its unique stereochemistry, influencing both biological activity and chemical reactivity .

The mechanism of action for 2-{[(benzyloxy)carbonyl]amino}-3-methylhexanoic acid primarily involves its interaction with specific enzymes and proteins. The benzyloxycarbonyl group allows the compound to participate in various biochemical pathways without undergoing unwanted reactions. Research indicates that this compound can inhibit enzyme activity, affecting metabolic processes crucial for cellular functions.

Biological Activities

  • Enzyme Inhibition :
    • The compound has been studied for its potential to inhibit various enzymes involved in metabolic processes. This inhibition can lead to altered physiological responses, making it a candidate for therapeutic applications.
  • Protein Synthesis :
    • It is also investigated for its role in protein synthesis, where it may influence the translation process by interacting with ribosomal machinery or other factors involved in protein assembly.
  • Therapeutic Potential :
    • Preliminary studies suggest that 2-{[(benzyloxy)carbonyl]amino}-3-methylhexanoic acid may possess therapeutic properties that could be beneficial in treating conditions related to enzyme dysfunctions or metabolic disorders .

Table 1: Summary of Biological Activities

Activity TypeDescriptionReferences
Enzyme InhibitionInhibits specific enzymes affecting metabolic pathways
Protein SynthesisPotential role in modulating protein translation
Therapeutic ApplicationsInvestigated for treatment of metabolic disorders

Notable Research Studies

  • A study highlighted the compound's ability to selectively inhibit certain proteases, suggesting its potential as an antiviral agent against HIV by disrupting viral replication processes.
  • Another research effort focused on the binding affinity of 2-{[(benzyloxy)carbonyl]amino}-3-methylhexanoic acid to various biological targets using techniques like surface plasmon resonance. This study aimed to elucidate the compound's therapeutic mechanisms further.

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